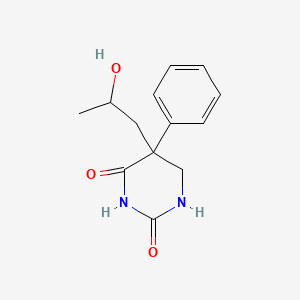
5-(2-Hydroxypropyl)-5-phenyl-1,3-diazinane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Hydroxypropyl)-5-phenyl-1,3-diazinane-2,4-dione is a chemical compound that belongs to the class of diazinane derivatives This compound is characterized by the presence of a hydroxypropyl group and a phenyl group attached to a diazinane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxypropyl)-5-phenyl-1,3-diazinane-2,4-dione typically involves the reaction of phenylhydrazine with ethyl acetoacetate to form a hydrazone intermediate. This intermediate is then cyclized under acidic conditions to yield the diazinane ring. The hydroxypropyl group is introduced through a subsequent reaction with propylene oxide under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Hydroxypropyl)-5-phenyl-1,3-diazinane-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone.
Reduction: The diazinane ring can be reduced to form a more saturated ring structure.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of 5-(2-Oxopropyl)-5-phenyl-1,3-diazinane-2,4-dione.
Reduction: Formation of 5-(2-Hydroxypropyl)-5-phenyl-1,3-diazinane.
Substitution: Formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
5-(2-Hydroxypropyl)-5-phenyl-1,3-diazinane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-(2-Hydroxypropyl)-5-phenyl-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The hydroxypropyl group allows for hydrogen bonding interactions, while the phenyl group can engage in π-π stacking interactions. These interactions enable the compound to bind to enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Phenyl-1,3-diazinane-2,4-dione: Lacks the hydroxypropyl group, resulting in different chemical properties and reactivity.
5-(2-Hydroxyethyl)-5-phenyl-1,3-diazinane-2,4-dione: Similar structure but with a hydroxyethyl group instead of hydroxypropyl, leading to differences in solubility and reactivity.
Uniqueness
5-(2-Hydroxypropyl)-5-phenyl-1,3-diazinane-2,4-dione is unique due to the presence of both the hydroxypropyl and phenyl groups, which confer specific chemical and biological properties
Propiedades
Número CAS |
2152-51-4 |
|---|---|
Fórmula molecular |
C13H16N2O3 |
Peso molecular |
248.28 g/mol |
Nombre IUPAC |
5-(2-hydroxypropyl)-5-phenyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C13H16N2O3/c1-9(16)7-13(10-5-3-2-4-6-10)8-14-12(18)15-11(13)17/h2-6,9,16H,7-8H2,1H3,(H2,14,15,17,18) |
Clave InChI |
XODRCYQSPARZSK-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1(CNC(=O)NC1=O)C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-1-[2-(2-methylpropanoyl)diazepan-1-yl]propan-1-one](/img/structure/B12799092.png)
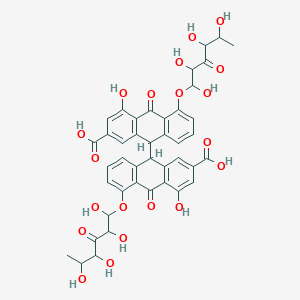
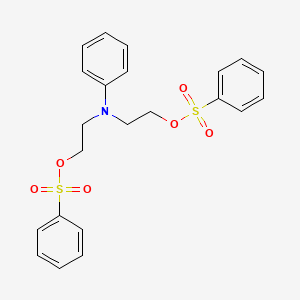
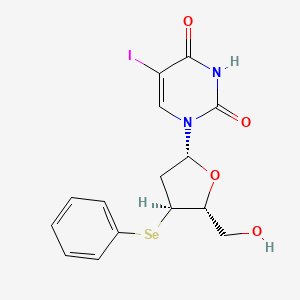
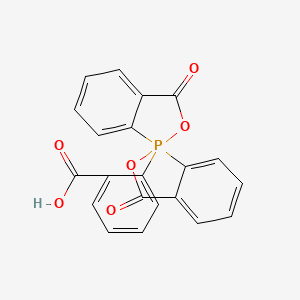
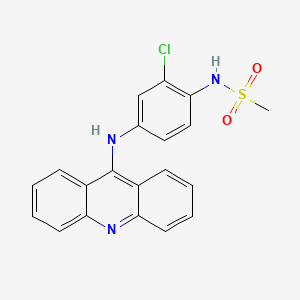

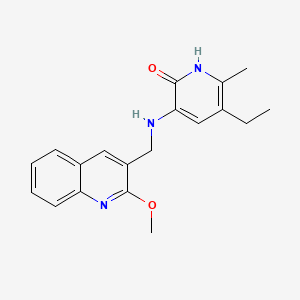
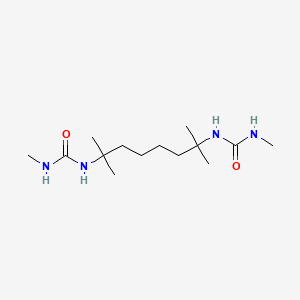
![(5S,6R,9S,17S,18R,21S)-5,9,17,21-tetramethyl-3,15-dioxapentacyclo[16.6.2.26,9.08,13.021,25]octacosa-1(25),8(13),10,22-tetraene-4,12,16,24-tetrone](/img/structure/B12799140.png)
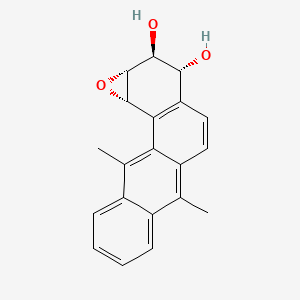
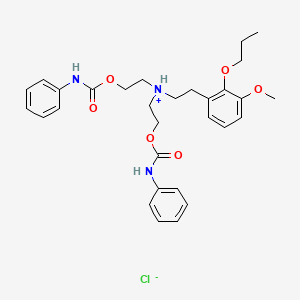
![4-(6-(3,6-Diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile dihydrochloride](/img/structure/B12799162.png)

